quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
These compounds have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, while substitution reactions may produce various substituted derivatives with different functional groups .
Scientific Research Applications
Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-cancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Chromene derivatives: These compounds share the chromene core and are known for their diverse pharmacological properties.
Coumarin derivatives: These compounds are structurally related and have a wide range of applications in medicine and industry.
Uniqueness
What sets quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate apart is its unique combination of the quinoline and chromene structures, which may confer enhanced biological activity and specificity compared to other similar compounds. This makes it a valuable molecule for further research and development in various scientific fields .
Properties
IUPAC Name |
quinolin-8-yl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO5/c1-25-16-10-13(21)8-12-9-14(20(24)27-18(12)16)19(23)26-15-6-2-4-11-5-3-7-22-17(11)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPUOTWOMJYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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